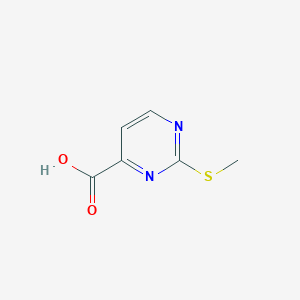

2-Methylsulfanylpyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-methylsulfanylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c1-11-6-7-3-2-4(8-6)5(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGNLKODEFUQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304315 | |

| Record name | 2-Methylsulfanylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-44-9 | |

| Record name | 1126-44-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylsulfanylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 2-Methylsulfanylpyrimidine-4-carboxylic Acid

CAS Number: 1126-44-9

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of 2-Methylsulfanylpyrimidine-4-carboxylic acid, a heterocyclic organic compound with applications as a key intermediate in the synthesis of various bioactive molecules. Due to the nature of this compound as a building block in chemical synthesis, publicly available data on its specific biological activities, detailed experimental protocols, and involvement in signaling pathways is limited. This guide compiles the available physicochemical data and contextualizes its potential applications based on the activities of structurally related pyrimidine derivatives.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 1126-44-9 | Multiple Chemical Suppliers |

| Molecular Formula | C₆H₆N₂O₂S | Multiple Chemical Suppliers |

| Molecular Weight | 170.19 g/mol | Multiple Chemical Suppliers |

| Physical Form | Crystalline Powder | Thermo Scientific Acros[1] |

| Purity | ≥97% (HPLC) | Thermo Scientific Acros[1] |

Synthesis and Reactivity

The chemical reactivity of this compound is characteristic of its functional groups:

-

Carboxylic Acid: This group can undergo esterification or amidation, allowing for its conjugation to other molecules. This is a common strategy in medicinal chemistry to develop prodrugs or to link the scaffold to a targeting moiety.

-

Methylthio Group: The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can modulate the electronic properties and biological activity of the molecule.

-

Pyrimidine Ring: The aromatic ring system can be subject to various substitution reactions, although the existing substituents will direct the position of any new functional groups.

Potential Biological and Pharmacological Context

Direct experimental evidence for the biological activity of this compound is not extensively documented. However, the pyrimidine scaffold is a well-established pharmacophore present in a wide range of biologically active compounds. Therefore, this molecule is a valuable starting point for the synthesis of novel therapeutic agents.

Derivatives of pyrimidine and 2-(methylthio)pyrimidine have demonstrated a broad spectrum of activities, including:

-

Anticancer Activity: Pyrimidine analogues are a cornerstone of chemotherapy. The structural motif of this compound could be elaborated to design inhibitors of key enzymes in cancer progression.

-

Antiviral and Antimicrobial Agents: The pyrimidine ring is a core component of nucleosides, making its derivatives potent inhibitors of viral replication. There is also evidence of pyrimidine compounds possessing antibacterial and antifungal properties.

-

Enzyme Inhibition: Structurally related compounds have been investigated as inhibitors of various enzymes. For instance, some pyrimidine derivatives have been explored as xanthine oxidase inhibitors for the treatment of gout, while others show potential as dihydroorotate dehydrogenase (DHODH) inhibitors, which is relevant in autoimmune diseases and cancer.

It is important to note that while this compound serves as a versatile scaffold, its own pharmacological activity has not been extensively investigated.[2]

Logical Relationship for Synthetic Utility

The primary role of this compound is as a synthetic intermediate. The following diagram illustrates its logical position in a drug discovery workflow.

Caption: Workflow illustrating the use of this compound as a scaffold in drug discovery.

References

An In-depth Technical Guide to 2-(Methylthio)pyrimidine-4-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methylthio)pyrimidine-4-carboxylic acid, a key heterocyclic building block in the development of novel therapeutic agents. This document details its chemical structure, properties, synthesis strategies, and its significant role as a scaffold in medicinal chemistry, particularly in the creation of tumor necrosis factor-alpha (TNF-α) inhibitors.

Chemical Structure and Properties

2-(Methylthio)pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a methylthio group at the C2 position and a carboxylic acid group at the C4 position of the pyrimidine ring.

Chemical Structure:

Table 1: Physicochemical Properties of 2-(Methylthio)pyrimidine-4-carboxylic Acid

| Property | Value | Reference |

| CAS Number | 1126-44-9 | [1] |

| Molecular Formula | C₆H₆N₂O₂S | [1] |

| Molecular Weight | 170.19 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | |

| Purity | ≥98% (typical) | [1] |

| Melting Point | 208-210 °C (decomposes) |

Synthesis and Experimental Protocols

Experimental Protocol: One-Pot Synthesis of a 4-Pyrimidone-2-thioether Intermediate [2]

This protocol describes the synthesis of a key intermediate that can be further modified to yield 2-(Methylthio)pyrimidine-4-carboxylic acid.

-

Materials:

-

S-methylisothiouronium salt (e.g., iodide or sulfate) (1.1 equiv.)

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 equiv.)

-

2-Methyltetrahydrofuran (2-MeTHF)

-

N,N-Diisopropylethylamine (DIPEA) (1.1 equiv.)

-

Trifluoromethanesulfonic acid (TfOH) (1.0 equiv.)

-

-

Procedure:

-

To a solution of S-methylisothiouronium salt and the β-ketoester in 2-MeTHF (0.33 M with respect to the ketoester) at 0 °C, add DIPEA dropwise.

-

Stir the reaction mixture at 0 °C for 18 hours.

-

Add TfOH dropwise to the reaction mixture.

-

Heat the reaction to 50 °C over 30 minutes and stir for an additional 3-5 hours.

-

Upon completion, the reaction is worked up using standard aqueous extraction procedures, and the product is purified by crystallization or column chromatography.

-

-

Note: The resulting product would be an ester derivative which can be hydrolyzed to the final carboxylic acid using standard basic or acidic hydrolysis conditions.

Diagram 1: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of 2-(Methylthio)pyrimidine-4-carboxylic acid.

Role in Drug Discovery and Development

2-(Methylthio)pyrimidine-4-carboxylic acid serves as a crucial scaffold for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including as anti-inflammatory, analgesic, antifungal, and anticancer agents.[3][4]

Inhibition of Tumor Necrosis Factor-Alpha (TNF-α)

A significant application of this pyrimidine scaffold is in the development of inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[5] Overproduction of TNF-α is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis.[6]

Table 2: Biological Activities of 2-(Methylthio)pyrimidine Derivatives

| Derivative Class | Biological Activity | Therapeutic Area | Reference |

| N-2,4-pyrimidine-N-phenyl-N'-alkyl ureas | TNF-α Synthesis Inhibition | Anti-inflammatory | [5] |

| 2-Methylthio-1,4-dihydropyrimidines | Analgesic | Pain Management | |

| Substituted Pyrimidine Carboxamides | Antifungal | Infectious Diseases | |

| General Pyrimidine Derivatives | Anticancer | Oncology | [3] |

TNF-α Signaling Pathway

TNF-α exerts its biological effects by binding to its receptors, TNFR1 and TNFR2, on the surface of target cells. This binding initiates a cascade of intracellular signaling events that ultimately lead to the activation of transcription factors such as NF-κB and AP-1.[7] These transcription factors then drive the expression of genes involved in inflammation, immunity, and apoptosis.[7] Inhibitors derived from 2-(Methylthio)pyrimidine-4-carboxylic acid can interfere with this pathway, thereby reducing the inflammatory response.

Diagram 2: Simplified TNF-α Signaling Pathway

Caption: Overview of the TNF-α signaling cascade leading to inflammation.

Spectroscopic Data

While a dedicated spectrum for 2-(Methylthio)pyrimidine-4-carboxylic acid is not provided in the searched literature, data for structurally similar compounds can offer insights into the expected spectral characteristics. For instance, the ¹H NMR spectrum of the related 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid would show characteristic signals for the methylthio protons and the pyrimidine ring proton.[8] Similarly, ¹H and ¹³C NMR data for various 2-methylthio-1,4-dihydropyrimidines have been reported and can be used for comparative purposes.

Conclusion

2-(Methylthio)pyrimidine-4-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its pyrimidine core, substituted with a reactive carboxylic acid and a modifiable methylthio group, provides a robust platform for the synthesis of diverse and complex molecules. The demonstrated success of its derivatives as potent inhibitors of TNF-α highlights the therapeutic potential of this scaffold. Further exploration of this compound and its analogues is warranted to unlock new therapeutic opportunities in the treatment of inflammatory diseases, cancer, and other conditions.

References

- 1. appretech.com [appretech.com]

- 2. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Development of N-2,4-pyrimidine-N-phenyl-N'-alkyl ureas as orally active inhibitors of tumor necrosis factor alpha (TNF-alpha) synthesis. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tumor necrosis factor as a pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumor Necrosis Factor Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR spectrum [chemicalbook.com]

Physicochemical Properties of 2-Methylsulfanylpyrimidine-4-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methylsulfanylpyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows to support research and development activities.

Core Physicochemical Data

The known and predicted physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for guiding its development as a potential therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂S | |

| Molecular Weight | 170.19 g/mol | Experimental[1] |

| Melting Point | 208-210 °C | Experimental |

| Boiling Point | 378.4 ± 15.0 °C | Predicted |

| pKa (acidic) | 3.25 (predicted) | Prediction |

| pKa (basic) | -1.13 (predicted) | Prediction |

| LogP | 1.14 (predicted) | Prediction |

| Aqueous Solubility | logS: -1.83 (predicted) | Prediction |

| 0.27 mg/mL (predicted) | Prediction | |

| 1.59 mM (predicted) | Prediction |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Procedure:

-

A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

Determination of Acid Dissociation Constant (pKa)

The pKa of an ionizable compound like this compound can be determined by potentiometric titration.

Procedure:

-

A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method is the traditional and a reliable method for the experimental determination of LogP.

Procedure:

-

Equal volumes of n-octanol and water are pre-saturated with each other by vigorous shaking, followed by separation of the two phases.

-

A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

The solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

The funnel is allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination

The equilibrium solubility of a compound in water can be determined by the shake-flask method.

Procedure:

-

An excess amount of the solid compound is added to a known volume of water in a sealed container.

-

The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

The solubility is expressed in units such as mg/mL or mol/L.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the physicochemical properties and potential applications of this compound.

Biological Context and Potential Applications

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[2][3][4][5] The structural motif of 2-methylsulfanylpyrimidine, in particular, has been investigated for various therapeutic applications.

Studies on related pyrimidine derivatives suggest that this compound could be a candidate for screening in the following areas:

-

Anticancer Activity: Numerous pyrimidine-4-carboxylic acid derivatives have been synthesized and evaluated for their anti-tumor properties.[2][6] Additionally, 2-sulfonylpyrimidines, which can be synthesized from 2-methylsulfanyl precursors, have shown anticancer activity, particularly in cells with compromised p53.[7]

-

Antimicrobial Activity: The pyrimidine core is present in many antimicrobial agents. Thioether derivatives of pyrimidines have been shown to possess antibacterial and antifungal properties.[8] Carboxylic acids themselves can exhibit antimicrobial effects.[9]

-

Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[10][11][12][13][14]

The physicochemical properties outlined in this guide, such as its predicted LogP and solubility, will be critical in determining the compound's potential for oral bioavailability and its ability to reach target tissues, thus influencing its efficacy in these potential therapeutic areas. Further biological screening is warranted to elucidate the specific activities and mechanisms of action of this compound.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Antitumor activity of novel N-sulfonylpyrimidine derivatives on the growth of anaplastic mammary carcinoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Activity of the Circular Bacteriocin AS-48 against Clinical Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]

- 7. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 9. Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N ,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides | Buzmakova | Drug development & registration [pharmjournal.ru]

- 12. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylsulfanylpyrimidine-4-carboxylic acid molecular weight and formula

Technical Data Sheet: 2-Methylsulfanylpyrimidine-4-carboxylic Acid

Abstract

This document provides core technical data on this compound, a heterocyclic organic compound. The primary focus of this guide is to furnish researchers, scientists, and professionals in drug development with essential physicochemical properties, specifically its molecular formula and molecular weight. All quantitative data is presented in a structured format for clarity and ease of use.

Chemical Identity and Properties

This compound is a pyrimidine derivative characterized by a methylsulfanyl group at the second position and a carboxylic acid group at the fourth position of the pyrimidine ring.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. This data is crucial for a variety of applications, including stoichiometric calculations in chemical reactions, analytical characterization, and computational modeling.

| Identifier | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 2-(Methylthio)-4-pyrimidinecarboxylic acid, 2-(Methylthio)pyrimidine-4-carboxylic acid | [1] |

| CAS Number | 1126-44-9 | [1][2] |

| Molecular Formula | C₆H₆N₂O₂S | [1][2] |

| Molecular Weight | 170.19 g/mol | [2] |

| Alternate Molecular Weight | 170.191 g/mol | [1] |

Logical Relationship of Chemical Data

The following diagram illustrates the logical flow from the compound's name to its fundamental physicochemical properties. This visualization provides a clear and simple representation of the data hierarchy.

Caption: Data Hierarchy for this compound.

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the synthesis or analysis of this compound, as well as its involvement in specific signaling pathways, are beyond the scope of this particular technical data sheet. Such information would be highly dependent on the specific research context or application (e.g., its use as a reagent, a building block in organic synthesis, or a potential bioactive agent). For researchers interested in these aspects, a thorough literature search in chemical and biomedical databases is recommended.

Disclaimer: The information provided in this document is intended for research and development purposes only. It is not for human or veterinary use. Users should consult relevant safety data sheets (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of Pyrimidine-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathways for obtaining pyrimidine-4-carboxylic acid derivatives. The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds, including anticancer and antiviral agents.[1][2] This document details various synthetic strategies, presents quantitative data in a comparative format, and provides exemplary experimental protocols for key reactions.

Core Synthetic Strategies

The construction of the pyrimidine ring, particularly with a carboxylic acid moiety at the C4 position, can be achieved through several strategic approaches. These methodologies often involve the condensation of a three-carbon (C-C-C) fragment with an N-C-N unit, such as amidines, ureas, or guanidines.[3] Recent advancements have focused on improving efficiency, selectivity, and sustainability through multicomponent reactions, novel catalytic systems, and diverse cycloaddition strategies.[4][5]

Multicomponent Reactions (MCRs)

MCRs offer a highly efficient route to complex pyrimidine derivatives in a single pot, minimizing waste and purification steps.[6][7] These reactions are particularly valuable in generating compound libraries for drug discovery.

A prevalent MCR strategy involves the condensation of an aldehyde, an active methylene compound (like a β-ketoester or malononitrile), and an amidine or its equivalent.[8] Variations of this approach, such as the Biginelli reaction, are widely used for the synthesis of related dihydropyrimidinones.[5]

Illustrative MCR Pathway:

Caption: General workflow for a three-component synthesis of pyrimidine derivatives.

Iridium-catalyzed multicomponent synthesis has emerged as a sustainable method, utilizing alcohols as building blocks.[6] This process involves a sequence of condensation and dehydrogenation steps to construct the aromatic pyrimidine ring.[6]

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| PN5P-Ir-pincer complex | Amidines and up to three different alcohols | Alkyl or aryl pyrimidines | up to 93% | [6] |

| NH4I | Ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal | Substituted pyrimidines | Acceptable yields | [9] |

| ZnCl2 | Functionalized enamines, triethyl orthoformate, and ammonium acetate | 4,5-disubstituted pyrimidines | Good | [9] |

Cycloaddition Reactions

Cycloaddition reactions provide a powerful tool for constructing the pyrimidine ring with control over regioselectivity. These reactions can be categorized based on the number of atoms contributed by each component to the final ring.

-

[4+2] Cycloadditions (Diels-Alder Type): Inverse electron-demand Diels-Alder (IEDDA) reactions are particularly effective.[10] In this approach, an electron-deficient diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile (e.g., an enamine) to form a bicyclic intermediate that subsequently rearranges to the pyrimidine ring through the extrusion of a small molecule.[4][10]

[4+2] Cycloaddition Pathway:

Caption: Inverse electron-demand Diels-Alder reaction for pyrimidine synthesis.

-

[3+3] Cycloadditions: This strategy involves the reaction of a three-atom component with another three-atom fragment. For example, β-alkynyl-N-sulfonyl ketenimines can undergo a copper-catalyzed [3+3] cycloaddition with hydrazides or imidamides to yield 4-iminopyrimidines.[4]

-

Other Cycloadditions: Various other cycloaddition strategies, such as [5+1] and [2+2+1+1] annulations, have also been developed to access diverse pyrimidine scaffolds.[4]

Metal-Catalyzed Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrimidines.[11][12] These methods often proceed under milder conditions and with higher selectivity than traditional approaches.

Copper and iron catalysts are commonly employed. For instance, copper(II) can catalyze the cycloaddition of alkynes with nitrogen-containing molecules like amidines and guanidines.[4] Iron-catalyzed cyclization of α,β-unsaturated ketones and amidines provides an efficient route to highly substituted pyrimidines.[11]

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Cu(II) triflate | Propargyl alcohols and amidine | 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines | Good | [4] |

| Iron catalyst | α,β-unsaturated ketones and amidines | Highly substituted pyrimidines | up to 95% | [11] |

| Ruthenium complex | Alcohols, ammonia, and an amidine | Substituted pyrimidines | Good | [13] |

Synthesis from Acyclic Precursors

The classical approach to pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine.[3] This method remains a fundamental and widely used strategy. For the synthesis of pyrimidine-4-carboxylic acid derivatives, a β-keto ester or a related dicarbonyl compound bearing a carboxylic acid or ester group is a common starting material.[14]

Classical Synthesis Pathway:

Caption: Classical condensation pathway for pyrimidine ring formation.

Experimental Protocols

Protocol 1: Synthesis of 4-Pyrimidinecarboxylic acid via Oxidation of 4-Methylpyrimidine[15]

This two-step protocol describes the synthesis of the parent 4-pyrimidinecarboxylic acid.

Step 1: Synthesis of 4-Methylpyrimidine

A mixture of formamide (108 mL, 2.726 mol), ammonium chloride (14.67 g, 0.274 mol), and water (7.21 mL, 0.400 mol) is heated to 175°C in a three-neck flask equipped with a Liebig condenser. 4,4-Dimethoxybutan-2-one (128.3 g, 0.874 mol) is added dropwise over 7 hours, and the reaction mixture is stirred at the same temperature for an additional 2 hours. The reaction temperature is then lowered to 135°C. After cooling to room temperature, 1 M sodium hydroxide (130 mL) is added, and the mixture is continuously extracted with chloroform. The combined organic layers are dried over sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation (55-65°C, 72 Torr) to yield 4-methylpyrimidine as a colorless liquid (43.33 g, 53% yield).[15]

Step 2: Oxidation to 4-Pyrimidinecarboxylic acid

To a solution of 4-methylpyrimidine (43.0 g, 0.457 mol) in pyridine (300 mL), selenium dioxide (76.0 g, 0.685 mol) is added. The mixture is stirred at 55-60°C for 2 hours, then at 85-90°C for 3 hours. After cooling to room temperature overnight, the mixture is filtered, and the residue is washed with pyridine (50 mL). The filtrate is evaporated to dryness. The resulting solid is washed with water (20 mL) and diethyl ether (50 mL) and dried under vacuum to afford 4-pyrimidinecarboxylic acid as a brown solid (31.2 g, 55% yield), which can be used without further purification.[15]

Protocol 2: Multicomponent Synthesis of a Pyrimidinone Derivative[8]

This protocol illustrates a microwave-assisted, three-component synthesis.

A mixture of an aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), benzamidine hydrochloride (1.0 mmol), and potassium carbonate (2.0 mmol) in water (10 mL) is placed in a microwave vial. The reaction mixture is irradiated in a microwave reactor at 300W and 100°C for 20 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to afford the desired pyrimidinone derivative.[8]

Conclusion

The synthesis of pyrimidine-4-carboxylic acid derivatives is a dynamic field of research, driven by the quest for novel therapeutic agents.[16][17][18] The methodologies outlined in this guide, from classical condensation reactions to modern multicomponent and metal-catalyzed strategies, provide a robust toolbox for chemists in academia and industry. The choice of a specific pathway will depend on factors such as the desired substitution pattern, substrate availability, and the need for efficiency and sustainability. The continued development of innovative synthetic methods will undoubtedly lead to the discovery of new pyrimidine-based drugs with improved efficacy and safety profiles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. bu.edu.eg [bu.edu.eg]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 9. Pyrimidine synthesis [organic-chemistry.org]

- 10. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]

- 11. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds [mdpi.com]

- 12. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. Page loading... [wap.guidechem.com]

- 16. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]

- 17. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 18. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

The Dawn of a New Era in Therapeutics: A Technical Guide to Substituted Pyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidines represent a cornerstone in modern medicinal chemistry, forming the structural basis of a vast array of therapeutic agents. From their fundamental role as constituents of nucleic acids to their application in highly targeted cancer therapies, the versatility of the pyrimidine scaffold is unparalleled. This technical guide provides an in-depth exploration of the discovery and significance of substituted pyrimidine compounds, with a focus on their applications in oncology. We delve into the quantitative data underpinning their efficacy, detailed experimental methodologies for their synthesis and evaluation, and the intricate signaling pathways they modulate.

The Rise of Pyrimidine-Based Kinase Inhibitors in Oncology

The discovery that many cancers are driven by the aberrant activity of protein kinases has revolutionized oncology. Substituted pyrimidines have emerged as a "privileged scaffold" in the design of kinase inhibitors, owing to their ability to mimic the hydrogen bonding interactions of the adenine base of ATP, the natural substrate for kinases. This has led to the development of highly potent and selective drugs targeting key oncogenic kinases.

Targeting Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Its dysregulation through mutation or overexpression is a hallmark of several cancers, including non-small-cell lung cancer (NSCLC).[2] Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have been developed to block the ATP-binding site of the kinase domain, thereby inhibiting its downstream signaling.[3][4]

Quantitative Data: In Vitro Efficacy of Pyrimidine-Based EGFR Inhibitors

| Compound | Target(s) | Cell Line(s) | IC50 (nM) | Reference(s) |

| Osimertinib | EGFR (T790M mutant) | - | <0.5 | [5] |

| Compound 31r | EGFR (19del/T790M/C797S) | Ba/F3 | <0.5 | [5] |

| BI-4020 | EGFR (19del/T790M/C797S) | - | Subnanomolar | [5] |

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated anti-cancer strategy.[6][7] Several pyrimidine-based compounds have been developed as potent VEGFR-2 inhibitors.

Quantitative Data: In Vitro Efficacy of Pyrimidine-Based VEGFR-2 Inhibitors

| Compound | Target(s) | Cell Line(s) | IC50 (µM) | Reference(s) |

| Compound 7d | VEGFR-2 | A549, HepG2 | 9.19, 11.94 | [6] |

| Compound 9s | VEGFR-2 | A549, HepG2 | 13.17, 18.21 | [6] |

| Compound 13n | VEGFR-2 | A549, HepG2 | 11.94, 15.32 | [6] |

| Pazopanib | VEGFR-2 | A549, HepG2 | 21.18, 36.66 | [6] |

| Compound SP2 | VEGFR-2 | HT-29, COLO-205 | 4.07, 4.98 | [8] |

Foundational Pyrimidine Antimetabolites: The 5-Fluorouracil Story

Long before the era of targeted therapies, substituted pyrimidines were making their mark as anticancer agents. 5-Fluorouracil (5-FU), a synthetic pyrimidine analogue, has been a mainstay of chemotherapy for over six decades.[9] Its mechanism of action involves the inhibition of thymidylate synthase, a critical enzyme in the synthesis of pyrimidine nucleotides, thereby disrupting DNA replication and repair.[10]

Quantitative Data: In Vitro Cytotoxicity of 5-Fluorouracil

| Compound | Cell Line(s) | Assay | IC50 (µM) | Reference(s) |

| 5-Fluorouracil | A549 | MTT (24h) | 0.42 | [11] |

| 5-Fluorouracil | A549 | MTT (3 days) | Not specified | [11] |

Experimental Protocols

General Synthesis of Substituted Pyrimidines

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine derivative. The following is a general procedure that can be adapted for the synthesis of various pyrimidine cores.

Protocol: Synthesis of a Dihydropyrimidine Derivative

-

Reaction Setup: To a solution of an appropriate chalcone (1 mmol) and a substituted guanidine hydrochloride (1.2 mmol) in ethanol (20 mL), add potassium hydroxide (2 mmol).

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and pour it into ice-cold water.

-

Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified pyrimidine derivative.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of a compound against a specific protein kinase.

Protocol: Luminescence-Based Kinase Assay

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.

-

Kinase Reaction: Prepare a kinase reaction mixture containing the kinase enzyme, a specific peptide substrate, and ATP in an appropriate assay buffer. Add this mixture to the wells containing the compounds.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

-

Signal Detection: Add an ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cultured cells.

Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine compound and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13][14]

Visualizing the Molecular Mechanisms

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by substituted pyrimidine inhibitors.

Caption: EGFR Signaling Pathway and Inhibition.

Caption: VEGFR-2 Signaling and Inhibition.

Experimental Workflows

Caption: Kinase Inhibition Assay Workflow.

Conclusion

The journey of substituted pyrimidines from fundamental building blocks of life to precision medicines is a testament to the power of medicinal chemistry. Their inherent versatility and amenability to chemical modification have enabled the development of a multitude of drugs that have significantly impacted human health. The continued exploration of novel pyrimidine derivatives, guided by a deeper understanding of disease biology and structure-based drug design, promises to deliver the next generation of innovative therapies for a wide range of diseases. This guide serves as a foundational resource for researchers dedicated to advancing this exciting and impactful field.

References

- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies | Bentham Science [eurekaselect.com]

- 9. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-Methylsulfanylpyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 2-Methylsulfanylpyrimidine-4-carboxylic acid, offering a detailed interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this and related pyrimidine derivatives.

Data Presentation

The expected spectroscopic data for this compound is summarized below. These values are predicted based on the analysis of its constituent functional groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | Singlet, broad | 1H | COOH |

| ~8.9 | Doublet | 1H | H6 |

| ~7.6 | Doublet | 1H | H5 |

| ~2.6 | Singlet | 3H | S-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~172 | Quaternary | COOH |

| ~168 | Quaternary | C2 |

| ~158 | CH | C6 |

| ~157 | Quaternary | C4 |

| ~120 | CH | C5 |

| ~14 | CH₃ | S-CH₃ |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| 1725-1700 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1475 | Medium-Weak | Aromatic C=C and C=N stretching |

| 1320-1210 | Medium | C-O stretch |

| ~920 | Broad, Medium | O-H bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 170 | Molecular ion [M]⁺ |

| 153 | [M - OH]⁺ |

| 125 | [M - COOH]⁺ |

| 123 | [M - SCH₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[1] The solution is then filtered into an NMR tube.

-

¹H NMR Spectroscopy : The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[2] The acidic proton of the carboxylic acid is expected to be a broad singlet in the downfield region (10-13 ppm).[3]

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz or higher.[4] The spectrum is proton-decoupled to simplify the signals to singlets for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected in the 160-185 ppm region.[5]

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[6] Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a transparent disk.[6]

-

Data Acquisition : The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.[7] The characteristic broad O-H stretch of the carboxylic acid dimer is expected between 3300 and 2500 cm⁻¹, and a strong C=O stretch should appear around 1700 cm⁻¹.[8][9]

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, and a suitable ionization technique, such as Electron Impact (EI), is used.

-

Data Acquisition : The mass spectrometer is set to scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments. High-resolution mass spectrometry can be used to determine the elemental composition.

-

Fragmentation Analysis : The fragmentation pattern is analyzed to confirm the structure. For a carboxylic acid, characteristic losses include the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu).[5][10] Fragmentation of the pyrimidine ring can also be observed.[11]

Visualization

Diagram 1: Spectroscopic Interpretation Workflow

Caption: Workflow for structural elucidation using spectroscopic data.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation, comparison with an authenticated reference standard is recommended.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. article.sapub.org [article.sapub.org]

An In-depth Technical Guide on the Solubility and Stability of 2-Methylsulfanylpyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-Methylsulfanylpyrimidine-4-carboxylic acid based on existing data for structurally related compounds and established scientific principles. Specific experimental data for this compound is limited in publicly available literature. The experimental protocols provided are standardized methods for determining these properties.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research. An understanding of its solubility and stability is fundamental for its development, influencing formulation, bioavailability, and storage. This guide outlines the available physicochemical data, provides detailed experimental protocols for its determination, and visualizes relevant chemical and biological pathways.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes the available information and provides data for the closely related analogue, Pyrimidine-4-carboxylic acid, for comparative purposes.

| Property | This compound | Pyrimidine-4-carboxylic acid (Analogue) |

| Molecular Formula | C₆H₆N₂O₂S | C₅H₄N₂O₂ |

| Molecular Weight | 170.19 g/mol | 124.1 g/mol |

| Melting Point | 208-210 °C (decomposes)[1] | Not Available |

| Solubility in Ethanol | Data not available | ~0.25 mg/mL[2] |

| Solubility in DMSO | Data not available | ~20 mg/mL[2] |

| Solubility in Dimethyl Formamide (DMF) | Data not available | ~2 mg/mL[2] |

| Solubility in PBS (pH 7.2) | Data not available | ~1 mg/mL[2] |

| Storage Stability | Data not available | ≥4 years at -20°C (as a solid)[2] |

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS at various pH levels, ethanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Sample Preparation: Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation pathways and develop stability-indicating analytical methods.

Methodology:

-

Acid Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Photostability: Expose the solid compound and its solution to a controlled light source (e.g., ICH-compliant photostability chamber).

-

Thermal Stability: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature).

-

Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates a plausible synthetic route for this compound, adapted from known methods for similar pyrimidine derivatives.

Caption: Proposed synthesis of this compound.

Pyrimidine Metabolism Pathway

As a pyrimidine derivative, this compound would likely be metabolized through pathways involved in pyrimidine catabolism.

Caption: Overview of the pyrimidine catabolism pathway.

References

Exploring Analogs of 2-Methylsulfanylpyrimidine-4-carboxylic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the synthesis, biological evaluation, and potential mechanisms of action of structural analogs of 2-methylsulfanylpyrimidine-4-carboxylic acid. This core scaffold is a key building block in medicinal chemistry, offering versatile sites for chemical modification to explore a wide range of therapeutic applications. This document provides a consolidated resource of synthetic methodologies, quantitative biological data, and detailed experimental protocols to facilitate further research and development in this promising area.

Core Structures and Synthetic Strategies

The exploration of analogs of this compound primarily focuses on modifications at the 2-, 4-, and 5-positions of the pyrimidine ring. Key analogs include those with oxidized sulfur moieties, and substitutions at the 4-position with hydroxyl or methoxy groups, and at the 5-position with an amino group. The ethyl ester of 4-chloro-2-(methylthio)pyrimidine-5-carboxylate serves as a versatile intermediate for the synthesis of many of these derivatives.[1][2][3][4]

Synthesis of Key Intermediates and Analogs

A general synthetic approach involves the condensation of S-methylisothiourea with a substituted three-carbon component to form the pyrimidine ring, followed by functional group interconversions.

Experimental Protocol: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate [1]

This protocol describes a two-step procedure for the synthesis of a key intermediate.

-

Step 1: Condensation to form 4-oxopyrimidine sodium salt. S-methylisothiourea is condensed with diethyl ethoxymethylene malonate in the presence of a base.

-

Step 2: Chlorination. The resulting 4-oxopyrimidine sodium salt is treated with phosphorous oxychloride (POCl₃) under reflux conditions to yield ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

This chloro-derivative can then be used to introduce various nucleophiles at the 4-position. For instance, reaction with sodium methoxide yields the 4-methoxy analog, while hydrolysis can afford the 4-hydroxy derivative.

Experimental Protocol: Synthesis of 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester [5]

This procedure outlines the synthesis of a related pyrimidine derivative.

-

Equimolar amounts of ethyl 2-acetyl-3-ethoxy-2-propenoate, ((amino(imino)methyl)-sulfanyl)methane, and triethylamine are dissolved in ethanol.

-

The reaction mixture is stirred at reflux for 48 hours.

-

The mixture is then concentrated and diluted with water.

-

The biphasic mixture is extracted with dichloromethane (DCM).

-

The organic extract is washed with water, dried, filtered, and concentrated.

-

The final product is purified by crystallization from ethanol/water.[5]

Biological Activities of Pyrimidine-4-carboxylic Acid Analogs

Derivatives of the pyrimidine-4-carboxylic acid scaffold have demonstrated a broad spectrum of biological activities, most notably as antimicrobial and anticancer agents. The mechanism of action often involves the inhibition of essential enzymes or interference with key cellular processes.

Antimicrobial Activity

Pyrimidine analogs have shown promise as inhibitors of bacterial growth. Two primary mechanisms of action have been identified: inhibition of dihydrofolate reductase (DHFR) and disruption of bacterial cell division.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids.[6][7] Inhibition of this enzyme disrupts DNA synthesis and repair, leading to bacterial cell death. Many known DHFR inhibitors feature a 2,4-diaminopyrimidine core.[6][8][9]

Inhibition of Bacterial Cell Division: Another key target for pyrimidine-based antimicrobials is the FtsZ protein.[10][11][12] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, a structure that initiates bacterial cell division. Inhibition of FtsZ polymerization leads to filamentation and ultimately cell death.[10][11]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

-

Serial Dilution of Test Compound: The pyrimidine analog is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The anticancer potential of pyrimidine derivatives stems from their ability to interfere with various signaling pathways crucial for cancer cell proliferation and survival.

Kinase Inhibition: Many pyrimidine-based compounds act as inhibitors of protein kinases, which are key regulators of cell growth, differentiation, and survival.[13] For example, certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[13] Others have been designed to target specific mutant forms of the Epidermal Growth Factor Receptor (EGFR), a strategy employed in the treatment of non-small cell lung cancer.[2][13]

Induction of Apoptosis: 2-Sulfonylpyrimidine derivatives have been shown to exhibit anticancer activity, particularly in cells with mutated or inactivated p53, a critical tumor suppressor protein.[14] These compounds can act as mild thiol alkylators, leading to the stabilization of mutant p53 and the upregulation of p53 target genes involved in apoptosis, such as p21 and PUMA.[14] This can also lead to an increase in reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, contributing to p53-independent cell death.[14]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[13][15]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the pyrimidine analog for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[13]

Data Summary

The following tables summarize the structural information and reported biological activities of key analogs of this compound and related derivatives.

Table 1: Structural Analogs of this compound

| Compound Name | Structure | Modifications from Core |

| This compound | CS(=O)(=O)c1ccc(C(=O)O)nc1 | Core Compound |

| 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid | CS(=O)(=O)c1ncc(C(=O)O)cn1 | Oxidation of methylsulfanyl group |

| 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | CSc1nc(O)c(C(=O)O)cn1 | Hydroxyl group at C4, Carboxyl at C5 |

| 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | COc1nc(SC)ncc1C(=O)O | Methoxy group at C4, Carboxyl at C5 |

| 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid | CSc1nc(N)c(C(=O)O)cn1 | Amino group at C5 |

Table 2: Reported Biological Activities of Pyrimidine Derivatives (Qualitative)

| Derivative Class | Biological Activity | Target/Mechanism of Action (if specified) |

| 2,4-Diaminopyrimidines | Antibacterial | Dihydrofolate Reductase (DHFR) Inhibition |

| Thiophenyl-pyrimidines | Antibacterial | FtsZ Polymerization Inhibition |

| 2-Sulfonylpyrimidines | Anticancer | p53 Stabilization, ROS Induction |

| Pyrido[2,3-d]pyrimidines | Anticancer | PIM-1 Kinase Inhibition |

| 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones | Anticancer | Tyrosine Kinase Inhibition |

Note: Quantitative data (MIC, IC50) for the direct, simple analogs of this compound is limited in the public domain and requires further dedicated screening.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clear understanding of the molecular mechanisms and research processes involved in the study of these compounds.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse biological activities associated with this class of compounds make them attractive candidates for further investigation. Future research should focus on the systematic synthesis and screening of a broader range of analogs to establish clear structure-activity relationships. In particular, obtaining quantitative biological data for simpler, direct analogs is crucial for understanding the foundational pharmacology of this scaffold. Elucidating the specific molecular targets and signaling pathways will be instrumental in optimizing the potency and selectivity of these compounds for development into next-generation antimicrobial and anticancer drugs.

References

- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. csnvchem.com [csnvchem.com]

- 5. 4-METHYL-2-METHYLSULFANYL-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digital.csic.es [digital.csic.es]

- 13. benchchem.com [benchchem.com]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

The Cornerstone of Life: A Technical Guide to the Fundamental Chemistry of the Pyrimidine Ring System

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental scaffold in chemistry and biology. Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins, and a vast array of pharmaceuticals. This technical guide provides an in-depth exploration of the core chemistry of the pyrimidine system, including its structure, reactivity, synthesis, and biological significance, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical and Spectroscopic Properties

The electronic and structural properties of the pyrimidine ring are crucial to its chemical behavior and biological function. The presence of two electronegative nitrogen atoms at the 1 and 3 positions results in a π-deficient system, influencing its basicity, aromaticity, and reactivity.

Physicochemical Properties

The key physicochemical properties of pyrimidine and its biologically significant derivatives are summarized in the table below. Pyrimidine is a much weaker base than pyridine (pKa of conjugate acid ≈ 5.23) due to the inductive effect of the second nitrogen atom.[1][2]

| Property | Pyrimidine | Uracil | Cytosine | Thymine |

| Formula | C₄H₄N₂ | C₄H₄N₂O₂ | C₄H₅N₃O | C₅H₆N₂O₂ |

| Molar Mass ( g/mol ) | 80.09 | 112.09 | 111.10 | 126.12 |

| Melting Point (°C) | 20-22 | 335 (decomposes) | 320-325 (decomposes) | 316-317 |

| Boiling Point (°C) | 123-124 | N/A | N/A | N/A |

| pKa (conjugate acid) | 1.23[2] | ~ -3.4 | 4.6 | ~ -3.0 |

| pKa (acidic proton) | N/A | 9.5 | 12.2 | 9.9 |

| Dipole Moment (Debye) | 2.33 | 3.9 | 7.1 | 3.8 |

Structural Parameters

The geometry of the pyrimidine ring has been determined by X-ray crystallography. The bond lengths and angles deviate slightly from a perfect hexagon due to the presence of the nitrogen atoms.

| Parameter | Bond | Length (Å)[3] | Angle | Value (°)[3] |

| Bond Lengths | N1-C2 | 1.336 | Bond Angles | C6-N1-C2 |

| C2-N3 | 1.332 | N1-C2-N3 | ||

| N3-C4 | 1.335 | C2-N3-C4 | ||

| C4-C5 | 1.390 | N3-C4-C5 | ||

| C5-C6 | 1.386 | C4-C5-C6 | ||

| C6-N1 | 1.334 | C5-C6-N1 |

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of pyrimidine derivatives.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | UV-Vis (λmax, nm) |

| Pyrimidine | H2: 9.26, H4/H6: 8.78, H5: 7.36[4] | C2: 157.4, C4/C6: 156.9, C5: 121.7[5] | 243 (in ethanol) |

| Uracil | H5: 5.8, H6: 7.7 (in DMSO-d₆) | C2: 152.1, C4: 164.5, C5: 102.1, C6: 142.3 (in DMSO-d₆)[5] | 259 (pH 7) |

| Cytosine | H5: 5.9, H6: 7.6 (in D₂O) | C2: 158.0, C4: 167.1, C5: 97.2, C6: 142.9 (in D₂O)[6] | 267 (pH 7) |

| Thymine | H6: 7.5, CH₃: 1.8 (in D₂O) | C2: 152.5, C4: 165.2, C5: 110.1, C6: 138.4, CH₃: 12.5 (in D₂O)[6] | 267 (pH 7) |

Reactivity of the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring governs its reactivity. It is generally resistant to electrophilic aromatic substitution and susceptible to nucleophilic attack.

-

Electrophilic Aromatic Substitution : This is difficult due to the deactivating effect of the two nitrogen atoms.[2] When it does occur, substitution is directed to the C5 position, which is the most electron-rich carbon. Halogenation, nitration, and sulfonation can be achieved, often requiring harsh conditions or the presence of activating groups.

-

Nucleophilic Aromatic Substitution : The pyrimidine ring is activated towards nucleophilic attack, particularly at the C2, C4, and C6 positions.[2] Halogenated pyrimidines are common substrates for the introduction of various nucleophiles such as amines, alkoxides, and thiolates.

-

Tautomerism : Hydroxy and amino-substituted pyrimidines, such as uracil, thymine, and cytosine, exhibit tautomerism. The keto-enol and amino-imino tautomeric equilibria are fundamental to their biological function, particularly in the context of DNA base pairing. The keto and amino forms are overwhelmingly favored in aqueous solutions.

Synthesis of the Pyrimidine Ring System

A variety of synthetic methods have been developed for the construction of the pyrimidine ring. A common strategy involves the condensation of a C-C-C unit with an N-C-N unit.

Principal Synthesis

The most general method for pyrimidine synthesis involves the reaction of a 1,3-dicarbonyl compound with an amidine.[7] This approach allows for the formation of a wide range of substituted pyrimidines.

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[8][9] This reaction is of significant importance in medicinal chemistry for the generation of diverse libraries of compounds.

This protocol describes the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

Materials:

-

Anisaldehyde (1.36 g, 10 mmol)

-

Ethyl acetoacetate (1.30 g, 10 mmol)

-

Urea (0.90 g, 15 mmol)

-

Ethanol (10 mL)

-

Concentrated Hydrochloric Acid (0.2 mL)

Procedure:

-

A mixture of anisaldehyde, ethyl acetoacetate, and urea is prepared in a 50 mL round-bottom flask.

-

Ethanol is added as the solvent, followed by the catalytic amount of concentrated hydrochloric acid.

-

The reaction mixture is heated to reflux with constant stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solid product that precipitates is collected by filtration.

-

The crude product is washed with cold ethanol and then recrystallized from ethanol to yield the pure dihydropyrimidinone.

Expected Yield: 70-80%

Biological Significance and Signaling Pathways

Pyrimidine derivatives are of paramount importance in biological systems. Cytosine, thymine, and uracil are the building blocks of DNA and RNA, carrying the genetic code.[10] The pyrimidine scaffold is also found in many coenzymes, such as thiamine (vitamin B1). Furthermore, a vast number of synthetic pyrimidine derivatives have been developed as therapeutic agents with a wide range of activities, including anticancer, antiviral, and antibacterial properties.[10]

De Novo Pyrimidine Biosynthesis

The cellular synthesis of pyrimidine nucleotides occurs through the de novo pathway, which assembles the pyrimidine ring from simple precursors such as bicarbonate, aspartate, and glutamine.[10] This pathway is a key target for the development of anticancer and immunosuppressive drugs.

Caption: Key steps in the de novo pyrimidine biosynthesis pathway.

Experimental and Synthetic Workflows

The synthesis and characterization of pyrimidine derivatives follow a logical workflow, from the initial reaction setup to the final structural elucidation.

Caption: A generalized workflow for the Biginelli reaction.

This guide provides a foundational understanding of the chemistry of the pyrimidine ring system. The rich reactivity and biological importance of pyrimidines will continue to inspire research and development in medicinal chemistry and materials science for the foreseeable future.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. wjarr.com [wjarr.com]

- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Substituted pyrimidine-5-carboxylic esters are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development.[1] The pyrimidine core is a fundamental scaffold found in numerous biologically active molecules, including several approved drugs. The nature of the substituent at the 2-position of the pyrimidine ring plays a crucial role in determining the pharmacological properties of these compounds, making the development of efficient and versatile synthetic routes to these molecules a key area of research.[1] These compounds have shown a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2][3][4][5] This document provides detailed protocols for two robust and widely used methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Method 1: Synthesis via Condensation of an Activated Propen-1-olate Salt with Amidinium Salts

This method offers a direct and high-yielding route to 2-substituted pyrimidine-5-carboxylic esters, particularly those lacking a substituent at the 4-position, which can be challenging to synthesize via other methods.[6] The key intermediate, sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate, is a stable salt that reacts readily with a variety of amidinium salts to afford the desired pyrimidine derivatives in good to excellent yields.[6]

Experimental Protocol

Part A: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

-

To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[1][2]

-

Stir the reaction mixture at room temperature for 12-16 hours.[1][2]

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with diethyl ether.

-

Dry the solid under vacuum to yield sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate as a stable white solid.

Part B: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

-

To a solution of the prepared sodium salt (1.0 eq) in anhydrous dimethylformamide (DMF), add the desired amidinium salt (1.1 eq).[2]

-

Heat the reaction mixture to the temperature specified in Table 1 and stir for the indicated time.

-

Cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[2]

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-substituted pyrimidine-5-carboxylic ester.[2]

Data Presentation

| Entry | R-group of Amidinium Salt | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Phenyl | 100 | 1 | 85 |

| 2 | 4-Chlorophenyl | 100 | 1 | 82 |

| 3 | 4-Methoxyphenyl | 100 | 1.5 | 88 |

| 4 | 2-Thienyl | 100 | 1 | 75 |

| 5 | Methyl | 80 | 2 | 65 |

| 6 | Ethyl | 80 | 2 | 68 |

Table 1: Representative yields for the synthesis of various 2-substituted pyrimidine-5-carboxylic esters using Method 1. Yields are based on the starting sodium salt.

Experimental Workflow

Method 2: Biginelli Reaction